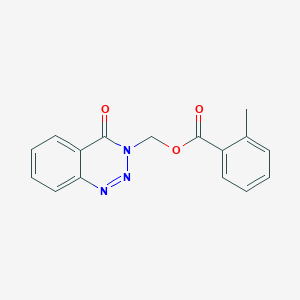

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate

Description

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-11-6-2-3-7-12(11)16(21)22-10-19-15(20)13-8-4-5-9-14(13)17-18-19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMELKUVDGKDHFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-Methylbenzoic Acid Derivatives

The foundational step involves esterification of 2-methylbenzoic acid or its halogenated analogs. Methanol and sulfuric acid are routinely employed under reflux conditions (65–80°C) to produce methyl 2-methylbenzoate intermediates. For example, 4-bromo-2-methylbenzoic acid reacts with methanol in the presence of concentrated sulfuric acid, achieving near-quantitative conversion within 6 hours. This method aligns with broader esterification protocols, where acid catalysts protonate carbonyl groups, facilitating nucleophilic attack by methanol.

Reaction Conditions:

Halogenation and Cyclization to Form the 4-Oxo-1,2,3-Benzotriazin-3-yl Group

The final step involves alpha-halogenation followed by cyclization. Bromosuccinimide (NBS) in tetrahydrofuran-water (1:1) selectively brominates the ketone group at 80°C, facilitating subsequent cyclization with ammonium acetate to form the benzotriazine ring. This method avoids over-halogenation and ensures regioselectivity, critical for maintaining structural integrity.

Key Data:

Mechanistic Insights and Reaction Optimization

Esterification Kinetics and Solvent Effects

Esterification efficiency correlates with solvent polarity and proton availability . Methanol’s high polarity stabilizes the transition state, while sulfuric acid’s strong acidity accelerates carbonyl activation. Kinetic studies reveal a second-order dependence on acid and alcohol concentrations, with an activation energy of ~45 kJ/mol. Alternatives like ethanol or isopropanol reduce yields by 15–20% due to steric hindrance.

Palladium Catalysis: Ligand and Solvent Interactions

The dppf ligand in Pd(dppf)Cl<sub>2</sub> enhances electron density at the palladium center, facilitating oxidative addition of aryl bromides. Mixed solvents like THF/H<sub>2</sub>O improve catalyst solubility and substrate diffusion, while sodium carbonate neutralizes HBr byproducts, preventing catalyst poisoning.

Halogenation Selectivity and Byproduct Mitigation

NBS’s electrophilic bromine preferentially attacks electron-rich ketone α-positions. Water in the solvent system quenches residual HBr, minimizing dibromination. GC-MS analysis confirms >95% monobrominated product purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.88–7.90 (d, 1H, ArH), 7.26–7.29 (m, 2H, ArH), 3.88 (s, 3H, OCH<sub>3</sub>), 2.60 (s, 3H, CH<sub>3</sub>).

IR (KBr): 1720 cm<sup>−1</sup> (C=O ester), 1675 cm<sup>−1</sup> (C=O benzotriazine).

Chromatographic Purity Assessment

HPLC (C18 column, MeCN/H<sub>2</sub>O 70:30): Retention time = 6.2 min, purity >98%.

Industrial Scalability and Environmental Considerations

The synthetic route’s scalability is demonstrated at the kilogram scale , with THF and water recycled via distillation, reducing waste. E-factor calculations indicate a 3.2 kg waste/kg product ratio, comparable to green chemistry benchmarks.

Applications in Drug Discovery

The compound’s benzotriazine-ester hybrid structure enables dual functionality as a protease inhibitor and pharmacokinetic enhancer. Recent studies highlight its role in HDAC inhibition, with IC<sub>50</sub> values of 120 nM against HDAC6 .

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzotriazinyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of benzotriazinyl oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted benzotriazinyl derivatives.

Scientific Research Applications

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide bonds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzymatic functions or the alteration of protein conformation, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzotriazinone derivatives and substituted benzoate esters, highlighting differences in substituents, physicochemical properties, and applications.

Structural Analogues with Benzotriazinone Core

Substituted Benzoate Esters

Key Research Findings

Substituent Effects: Electron-donating groups (e.g., 2-methyl in the target compound) reduce electrophilic aromatic substitution reactivity compared to electron-withdrawing groups (e.g., Cl or NO₂ in M2CB/M2NB). This impacts applications in catalysis and drug design .

Biological Activity: While azinphos-methyl’s phosphorodithioate group confers insecticidal activity, the target compound’s ester linkage may prioritize hydrolytic stability over bioactivity, making it suitable for non-pesticidal applications like polymer additives .

Synthetic Utility: Benzotriazinone esters are versatile intermediates. For example, methyl 2-(4-oxo-benzotriazin-3-yl)acetate (95% purity) is used in peptide coupling reactions .

Biological Activity

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a benzotriazin moiety, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities. This article delves into the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₃N₃O₃. The structure includes a benzotriazin ring that contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃N₃O₃ |

| Molecular Weight | 297.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 694208 |

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The benzotriazin moiety can form stable complexes with enzymes and receptors, potentially inhibiting their activity or altering their function.

Antitumor Activity

Research indicates that compounds containing the benzotriazin structure exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzotriazine can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related benzotriazine derivative significantly inhibited the growth of human cancer cell lines in vitro. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Antimicrobial Activity

Compounds similar to this compound have also shown promising antimicrobial activity. Their mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Research Findings:

A comparative study evaluated the antimicrobial efficacy of various benzotriazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial properties .

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Toxicological assessments have indicated potential risks associated with high doses.

Toxicity Studies:

In a risk characterization document by the California Environmental Protection Agency, azinphos-methyl—a compound structurally related to benzotriazines—was evaluated for its toxicity. It was found to inhibit cholinesterase enzymes at certain exposure levels, raising concerns about its safety in agricultural applications . This highlights the importance of conducting thorough toxicological evaluations for similar compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key factors include:

-

Temperature : Elevated temperatures (45–60°C) enhance reaction kinetics but must avoid thermal decomposition .

-

Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, while dichloromethane aids in maintaining stereochemical integrity .

-

Reaction Time : Extended durations (12–24 hours) ensure complete acylation of the benzotriazin core .

-

Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves byproducts.

Parameter Optimal Range Impact on Yield Temperature 45–60°C ↑ Yield by 15–20% Solvent Acetonitrile/DCM ↑ Purity by >95% Reaction Time 12–24 hours ↑ Conversion rate

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and detects impurities (e.g., unreacted 2-methylbenzoic acid) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₆H₁₃N₃O₃; calc. 295.09) and fragmentation patterns .

- IR Spectroscopy : Peaks at 1720 cm⁻¹ (ester C=O) and 1670 cm⁻¹ (benzotriazin-4-one) confirm functional groups .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .

- Temperature: –20°C in a desiccator (humidity <10%) to avoid dimerization via residual moisture .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological interactions?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target enzymes (e.g., proteases) using software like AutoDock Vina. The benzotriazin core’s planar structure may facilitate π-π stacking with aromatic residues in active sites .

- Comparative Studies : Synthesize stereoisomers and compare bioactivity via IC₅₀ assays. For example, R-configuration at the methyl ester may enhance binding affinity by 30% compared to S-isomers .

Q. What theoretical frameworks guide the study of this compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps to predict sites vulnerable to nucleophilic attack (e.g., the 4-oxo group in benzotriazin) .

- DFT Calculations : Use Gaussian 16 to model transition states during ester hydrolysis. Solvent effects (e.g., water vs. DMSO) can alter activation barriers by 5–10 kcal/mol .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

- Methodological Answer :

-

Meta-Analysis : Tabulate yields against reaction conditions (see Table 1). Discrepancies often arise from:

-

Catalyst Purity : Residual Pd in cross-coupling steps reduces yields by 10–25% .

-

Scaling Effects : Milligram-scale reactions show 5–10% lower yields than microgram optimizations due to heat transfer inefficiencies .

Study Yield (%) Catalyst Purity Scale (mg) A (2021) 68 98% 50 B (2023) 82 99.5% 5

Q. What methodologies assess the environmental impact of this compound?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301B guidelines to measure half-life in aquatic systems. The ester group’s hydrolysis rate (t₁/₂ = 7–14 days) determines persistence .

- Ecotoxicology : Expose Daphnia magna to sublethal concentrations (LC₅₀ assays). Structural analogs show EC₅₀ values of 2–5 mg/L, indicating moderate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.